molecular formula C12H16N4 B6497762 3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile CAS No. 1249996-97-1

3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile

Cat. No. B6497762
CAS RN: 1249996-97-1
M. Wt: 216.28 g/mol
InChI Key: YISSILNDFAGMBG-UHFFFAOYSA-N
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Description

The compound “3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile” is a derivative of pyrazine . Pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Synthesis Analysis

The synthesis of pyrazine derivatives, including “3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile”, can be achieved through various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile” includes a pyrrole ring and a pyrazine ring, which are common in nitrogen-containing heterocyclic compounds .

Scientific Research Applications

Suzuki–Miyaura Coupling

3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile: can serve as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. The broad application of SM coupling arises from its exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents, and their rapid transmetalation with palladium(II) complexes . This reaction can be used to synthesize complex molecules, pharmaceutical intermediates, and functional materials.

Multi-Functional Pyrazine Scaffold Synthesis

Researchers have reported the direct preparation of multi-functional pyrazine scaffolds through intermolecular and intramolecular annulations of related compounds. While not specifically focusing on 3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile , this highlights the broader utility of pyrazine derivatives in synthetic chemistry and drug discovery .

Novel Pyrazinamide Derivatives

Although not directly related to the compound , the synthesis of novel pyrazinamide derivatives based on 3-chloropyrazine-2-carbonitrile demonstrates the versatility of pyrazine cores in medicinal chemistry. These derivatives may exhibit interesting biological activities and could be explored further .

Safety and Hazards

According to the safety data sheet for a related compound, pyrazine-2-carbonitrile, it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-16(10-5-3-2-4-6-10)12-11(9-13)14-7-8-15-12/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISSILNDFAGMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexyl(methyl)amino)pyrazine-2-carbonitrile

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